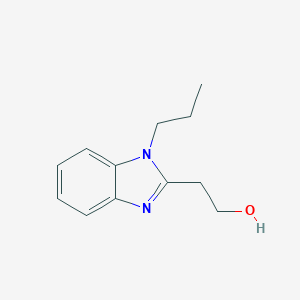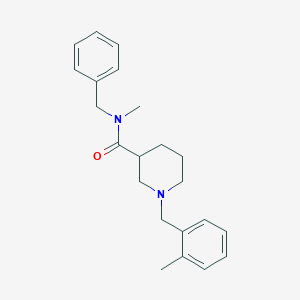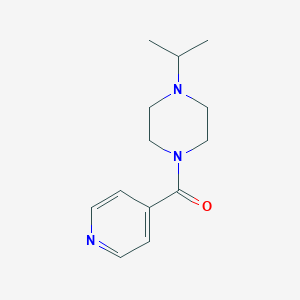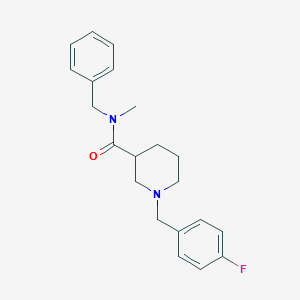![molecular formula C22H25F3N2O B246835 N~3~-BENZYL-N~3~-METHYL-1-[2-(TRIFLUOROMETHYL)BENZYL]-3-PIPERIDINECARBOXAMIDE](/img/structure/B246835.png)
N~3~-BENZYL-N~3~-METHYL-1-[2-(TRIFLUOROMETHYL)BENZYL]-3-PIPERIDINECARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~3~-BENZYL-N~3~-METHYL-1-[2-(TRIFLUOROMETHYL)BENZYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a trifluoromethyl group, and a phenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as trifluoromethyl ketones and piperidine derivatives . Reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
N~3~-BENZYL-N~3~-METHYL-1-[2-(TRIFLUOROMETHYL)BENZYL]-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
N~3~-BENZYL-N~3~-METHYL-1-[2-(TRIFLUOROMETHYL)BENZYL]-3-PIPERIDINECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of N3-BENZYL-N~3~-METHYL-1-[2-(TRIFLUOROMETHYL)BENZYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring may contribute to its overall stability and bioavailability. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
N-methyl-N-(phenylmethyl)amine: This compound shares the N-methyl-N-(phenylmethyl) structure but lacks the trifluoromethyl and piperidine groups.
Trifluoromethyl ketones: These compounds contain the trifluoromethyl group and are used in similar applications, particularly in medicinal chemistry.
Piperidine derivatives: Compounds with a piperidine ring are widely studied for their biological activity and potential therapeutic applications.
Uniqueness
N~3~-BENZYL-N~3~-METHYL-1-[2-(TRIFLUOROMETHYL)BENZYL]-3-PIPERIDINECARBOXAMIDE is unique due to the combination of its structural features, which confer specific chemical properties and potential applications. The presence of the trifluoromethyl group enhances its reactivity and binding affinity, while the piperidine ring contributes to its stability and bioavailability.
属性
分子式 |
C22H25F3N2O |
|---|---|
分子量 |
390.4 g/mol |
IUPAC 名称 |
N-benzyl-N-methyl-1-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C22H25F3N2O/c1-26(14-17-8-3-2-4-9-17)21(28)19-11-7-13-27(16-19)15-18-10-5-6-12-20(18)22(23,24)25/h2-6,8-10,12,19H,7,11,13-16H2,1H3 |
InChI 键 |
NXOPRQUIKXFMJJ-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=CC=C3C(F)(F)F |
规范 SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=CC=C3C(F)(F)F |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone](/img/structure/B246755.png)
![N-({1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide](/img/structure/B246770.png)

![1-(2-{1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE](/img/structure/B246811.png)
![N-({1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B246819.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1'-propyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246829.png)
![1'-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246830.png)
![(4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B246833.png)

![Biphenyl-4-yl[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B246839.png)


![N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide](/img/structure/B246843.png)

